

Albonoursin structural analogs albocandins A-E

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Compound Focus: Albonoursin

CAS No.: 1222-90-8

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Structural and Cytotoxic Activity Comparison

The table below summarizes the structures and reported cytotoxic activities of albocandins A-E, as isolated from *Streptomyces* sp. YINM00030 [1].

Compound	Core Structure	Key Structural Features	Reported Cytotoxic Activity (IC ₅₀ in μM)
Albocandin A	Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine	Structure based on comprehensive spectroscopic analyses, HRESIMS, ECD calculations, and single-crystal X-ray diffraction [1].	Information not provided in the abstract and results; specific activity data for this compound was not highlighted [1].
Albocandin B	Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine	Structure based on comprehensive spectroscopic analyses, HRESIMS, ECD calculations, and single-crystal X-ray diffraction [1].	Information not provided in the abstract and results; specific activity data for this compound was not highlighted [1].
Albocandin C	Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine	Varying degrees of oxidation at different positions on the core structure [1].	Active against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480); IC ₅₀ values

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			ranged from 3.50 to 32.66 μM [1].
Albocandin D	Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine	Varying degrees of oxidation at different positions on the core structure [1].	Active against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480); IC ₅₀ values ranged from 3.50 to 32.66 μM [1].
Albocandin E	Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine	Structure based on comprehensive spectroscopic analyses, HRESIMS, ECD calculations, and single-crystal X-ray diffraction [1].	Information not provided in the abstract and results; specific activity data for this compound was not highlighted [1].

Experimental Protocols

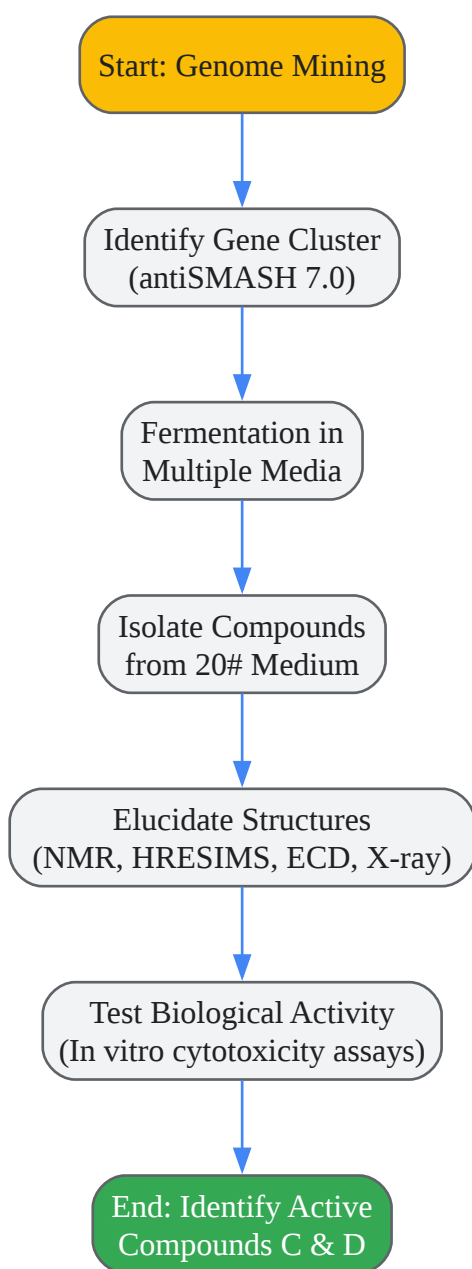
The following methodologies were used in the discovery and activity testing of the albocandins [1].

- **Genome Mining and Identification:** The biosynthetic gene cluster for albocandins was identified in the strain *Streptomyces* sp. YINM00030 using **antiSMASH 7.0 software**. The cluster contained three core genes (*alcA*, *alcB*, *alcC*) with moderate similarity to the known **albonoursin**-producing cluster [1].
- **Fermentation and Isolation:** The bacterial strain was fermented using five different media. The target compounds were successfully extracted and isolated from the fermentation products of the "20# medium" [1].
- **Structure Elucidation:** The structures and absolute configurations of the albocandins were determined through a combination of techniques:
 - **Comprehensive spectroscopic analyses** (NMR, including 1H–1H COSY and HMBC)
 - **High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)**
 - **Electronic Circular Dichroism (ECD) calculations**
 - **Single-crystal X-ray diffraction analyses** [1]
- **Cytotoxicity Assay:** The **antitumor activity** of the compounds was evaluated **in vitro** against five human cancer cell lines: **HL-60 (leukemia)**, **A549 (lung cancer)**, **SMMC-7721 (liver cancer)**, **MDA-**

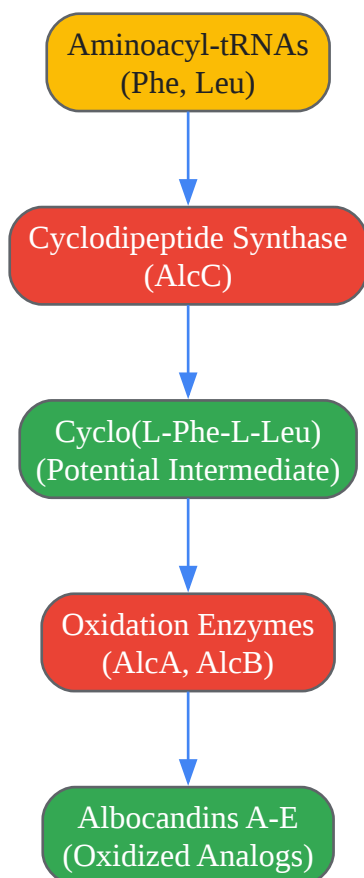
MB-231 (breast cancer), and SW480 (colon cancer). The half-maximal inhibitory concentration (IC_{50}) was used to quantify cytotoxicity [1].

Research Workflow and Biosynthetic Pathway

The discovery of albocandins A-E was guided by a modern genome-mining approach. The diagrams below illustrate the general research workflow and the proposed biosynthetic pathway based on the identified gene cluster.



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Interpretation of Findings

- **Promising Cytotoxic Leads:** Albocandins C and D have emerged as the most promising leads from this series, showing potent, broad-spectrum cytotoxicity against a panel of human cancer cell lines. Their activity is significant for early-stage drug discovery [1].
- **Structure-Activity Relationship (SAR):** The core structure is a cyclo(l-Phe-l-Leu) diketopiperazine. The finding that only analogs C and D showed significant cytotoxicity among the five isolated compounds suggests that **the specific type and position of oxidation** on this core are critical for their anticancer activity [1].
- **Unique Biosynthetic Origin:** The compounds are produced via a **cyclodipeptide synthase (CDPS) pathway**, which distinguishes it from non-ribosomal peptide synthesis. The gene cluster (*alcA*, *alcB*, *alcC*) is related to but distinct from the one that produces **albonoursin**, explaining the structural differences [1].

I hope this structured compilation of data and protocols is helpful for your comparative guide. As this is a very recent discovery, the information is currently limited to one research group's findings.

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References

1. Genome mining of albocandins A–E from *Streptomyces* sp. YINM00030 - PMC
[pmc.ncbi.nlm.nih.gov]

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